An In-Depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid: Structural Properties and Synthetic Utility
An In-Depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid: Structural Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
(1-Cyclohexylvinyl)boronic acid and its isomers represent a class of versatile reagents in modern organic synthesis. Their utility, particularly in the realm of palladium-catalyzed cross-coupling reactions, has established them as valuable building blocks in the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural properties, synthesis, and key applications of (1-Cyclohexylvinyl)boronic acid, with a focus on its most well-documented isomer, trans-(2-Cyclohexylvinyl)boronic acid. By synthesizing fundamental principles with practical insights, this document aims to serve as an authoritative resource for the effective utilization of this important synthetic tool.
Core Structural and Physicochemical Properties
(1-Cyclohexylvinyl)boronic acid, and more specifically its trans-isomer, is a white solid at room temperature.[1] The core structure consists of a cyclohexyl ring attached to a vinyl group, which in turn bears a boronic acid moiety. This arrangement of a robust aliphatic ring, a reactive vinyl group, and a versatile boronic acid functional group underpins its synthetic utility.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BO₂ | [2][3] |
| Molecular Weight | 154.01 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 106-111 °C | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration.[2] The presence of varying amounts of this anhydride is common in solid samples of (1-Cyclohexylvinyl)boronic acid.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
A Note on Acquiring NMR Spectra for Boronic Acids: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often advantageous to use a coordinating deuterated solvent such as methanol-d₄ or to add a small amount of water (D₂O). These solvents can break up the boroxine trimer.
Expected ¹H NMR Spectral Features:
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Vinyl Protons: Two distinct signals in the olefinic region (typically δ 5.0-7.0 ppm). The proton alpha to the boron atom will likely appear as a doublet, and the proton beta to the boron will be a doublet of doublets due to coupling with the alpha proton and the methine proton of the cyclohexyl group. The coupling constant between the two vinyl protons will indicate the stereochemistry (cis or trans). For the trans isomer, a large coupling constant (typically >12 Hz) is expected.
-
Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The methine proton adjacent to the vinyl group will likely be the most downfield of these signals.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Spectral Features:
-
Vinyl Carbons: Two signals in the olefinic region (typically δ 120-150 ppm). The carbon atom directly attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[4]
-
Cyclohexyl Carbons: A set of signals in the aliphatic region (typically δ 25-45 ppm).
Expected ¹¹B NMR Spectral Features:
The ¹¹B nucleus is NMR active and provides direct information about the electronic environment of the boron atom.[5]
-
For a tricoordinate boronic acid, a single, relatively broad signal is expected in the range of δ 25-35 ppm.[5][6] The chemical shift is sensitive to the substituents on the boron atom and the solvent.
Crystallographic Data
As of the compilation of this guide, the single-crystal X-ray structure of (1-Cyclohexylvinyl)boronic acid has not been reported in the Cambridge Structural Database. Such a structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the boronic acid moieties in the solid state.
Synthesis of (1-Cyclohexylvinyl)boronic Acid
The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach is the hydroboration of a terminal alkyne followed by hydrolysis.
Representative Synthetic Protocol
The following is a general, field-proven protocol for the synthesis of a vinylboronic acid from an alkyne precursor. This protocol is illustrative and would require optimization for the specific synthesis of (1-Cyclohexylvinyl)boronic acid from cyclohexylacetylene.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyclohexylacetylene and anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of a hydroborating agent, such as catecholborane or pinacolborane, in THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion to the corresponding boronate ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Hydrolysis: Upon completion of the hydroboration, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously at room temperature for a period to effect the hydrolysis of the boronate ester to the boronic acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure (1-Cyclohexylvinyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of (1-Cyclohexylvinyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate.
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Key Steps of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid is activated by a base to form a boronate species. This species then transfers its organic group (the 1-cyclohexylvinyl moiety) to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of trans-(2-Cyclohexylvinyl)boronic acid with an aryl bromide.
Materials:
-
trans-(2-Cyclohexylvinyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide, trans-(2-Cyclohexylvinyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition: The appropriate solvent system is added via syringe. The flask is then sealed.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
As a matter of good laboratory practice, (1-Cyclohexylvinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] The solid material is classified as a non-combustible solid.[2] It is advisable to handle the compound in a well-ventilated area or a fume hood. For specific and detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Cyclohexylvinyl)boronic acid is a valuable and versatile reagent in organic synthesis, primarily leveraged for its ability to participate in Suzuki-Miyaura cross-coupling reactions. Its structural features, combining a stable cyclohexyl moiety with a reactive vinylboronic acid group, allow for the straightforward construction of complex molecules. While detailed spectroscopic and crystallographic data are not widely available, its structural properties can be reliably inferred from established principles of NMR spectroscopy. The synthetic and application protocols provided in this guide offer a solid foundation for the successful utilization of this important building block in research and development endeavors.
References
Sources
- 1. 2-Cyclohexylethenylboronic acid | 37490-33-8 [chemicalbook.com]
- 2. trans-(2-シクロヘキシルビニル)ボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]



